N-(4-chloro-2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-chloro-2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is of significant interest due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Mechanism of Action
Target of Action
N-(4-chloro-2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known to have high antitumor, antibacterial, and anti-inflammatory activities It is suggested that the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
It is known that thiazolo[3,2-a]pyrimidines can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target
Biochemical Pathways
Given the known antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidines , it can be inferred that the compound may affect pathways related to these biological activities.
Result of Action
Given the known antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidines , it can be inferred that the compound may have similar effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted multi-component reactions under solvent-free conditions. This green chemistry approach uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities .
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential use in developing new drugs for treating infections and cancer.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole ring structure and exhibit antimicrobial and antitumor activities.
Thiazolo[3,2-a]pyrimidin-5-ones: Known for their antibacterial and antitubercular activities.
Uniqueness
N-(4-chloro-2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and potential as a therapeutic agent .
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4S/c14-7-1-2-9(10(5-7)18(21)22)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRVOVGGNCKKBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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